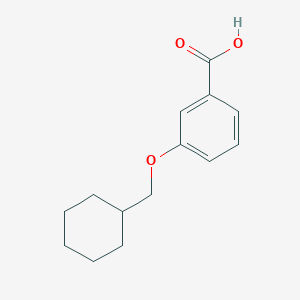
3-(Cyclohexylmethoxy)benzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethoxy)benzoic acid has been used extensively in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-tumor agents, analgesics, and anticonvulsants. It has also been used as a reagent in organic synthesis, as a catalyst for reactions, and as an inhibitor of enzymes. This compound has been studied for its potential use in biochemistry and physiology, such as in the study of the metabolism of drugs, hormones, and other molecules.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylmethoxy)benzoic acid is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes, which prevents the enzymes from performing their normal functions. It is also believed that this compound can interact with proteins and other molecules in the cell, which can affect the cell's metabolism and other processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, which can affect the cell's metabolism and other processes. It has also been shown to affect the activity of certain hormones, such as cortisol, which can affect the body's stress response. In addition, this compound has been shown to affect the activity of certain proteins, which can affect the cell's growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Cyclohexylmethoxy)benzoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Another advantage is that it is relatively stable and can be stored for long periods of time without degrading. However, this compound can be toxic if not handled properly, and it can interfere with other biochemical and physiological processes. In addition, this compound can be expensive to purchase and may not be available in all locations.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(Cyclohexylmethoxy)benzoic acid in scientific research. One potential direction is the development of new pharmaceuticals based on this compound. Another potential direction is the further study of its biochemical and physiological effects. Finally, this compound could be used to study the metabolism of drugs, hormones, and other molecules, as well as the effects of environmental toxins on the body.
Safety and Hazards
The safety data sheet for 3-(Cyclohexylmethoxy)benzoic acid indicates that it can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is recommended to avoid breathing the dust, to wash skin thoroughly after handling, to avoid release to the environment, and to wear protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-(cyclohexylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPVDZVXQCDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

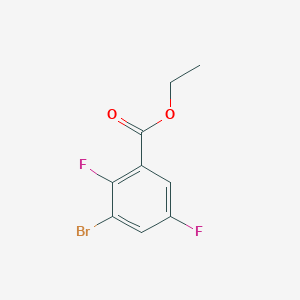

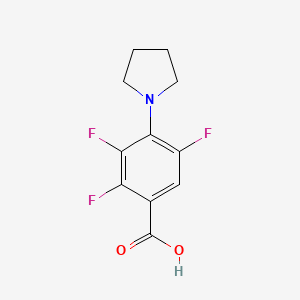

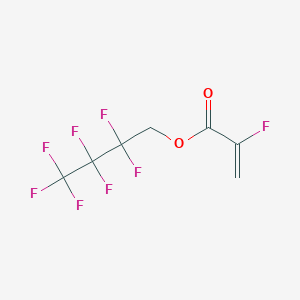
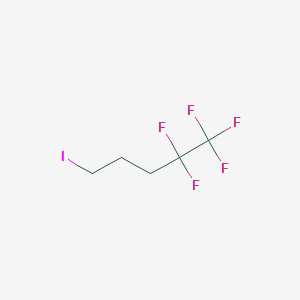
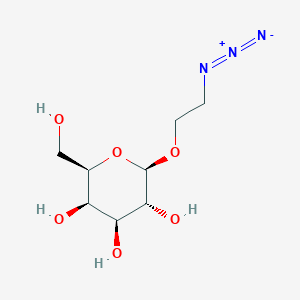


![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)
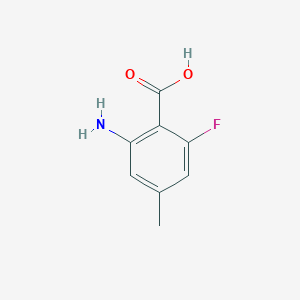
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/structure/B3040058.png)
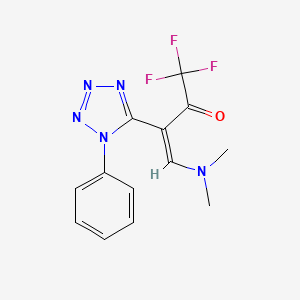
![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)